molecular formula C15H14O3S B2415814 (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid CAS No. 871673-16-4

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

Cat. No.: B2415814
CAS No.: 871673-16-4
M. Wt: 274.33
InChI Key: PZCSQTLUNYNINW-UHFFFAOYSA-N
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Description

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is an organic compound that features a conjugated system with both aromatic and heteroaromatic rings

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-2-18-12-7-5-11(6-8-12)10-13(15(16)17)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCSQTLUNYNINW-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation to yield saturated derivatives using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions, particularly on the thiophene ring, using reagents like bromine or chlorinating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium on carbon

    Substituting Agents: Bromine, chlorine

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Saturated derivatives

    Substitution Products: Halogenated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the development of organic semiconductors and conductive polymers.

Biology

In biological research, this compound can be used to study the interactions between aromatic and heteroaromatic systems with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their anti-inflammatory and anticancer properties. The presence of both aromatic and heteroaromatic rings can enhance the compound’s ability to interact with various biological targets.

Industry

In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated system allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
  • 3-(4-ethoxyphenyl)-2-furan-2-ylprop-2-enoic acid
  • 3-(4-ethoxyphenyl)-2-pyridin-2-ylprop-2-enoic acid

Uniqueness

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to the presence of both an ethoxy group and a thiophene ring. This combination enhances its electronic properties, making it more suitable for applications in organic electronics compared to its analogs with different substituents or heteroaromatic rings.

Biological Activity

(E)-3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid, also known as a derivative of thiophene, has garnered attention in recent years due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a conjugated system that enhances its interaction with biological macromolecules, making it a candidate for therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a thiophene moiety. This unique configuration contributes to its electronic properties and biological interactions.

PropertyValue
Molecular FormulaC15H14O3S
Molecular Weight270.34 g/mol
CAS Number871673-16-4
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The compound's conjugated system allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, it can influence cellular redox states through redox reactions, impacting signaling pathways critical for cell survival and proliferation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in HeLa cells and other cancer types.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of related compounds, this compound demonstrated an IC50 value indicative of potent activity against cancer cell lines. The specific mechanisms include:

  • Induction of Apoptosis : This compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that the ethoxy group enhances its ability to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
AnticancerSignificant (exact IC50 varies)
Anti-inflammatoryModerate

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. For example:

  • Synthesis and Evaluation : New derivatives were synthesized and tested for their cytotoxicity against HeLa and MCF-7 cell lines, showing promising results.
  • Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity have led to the identification of more potent analogs.

Table 3: Comparison with Similar Compounds

Compound NameAnticancer ActivityStructure Features
(E)-3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acidModerateMethoxy group
(E)-3-(4-ethoxyphenyl)-2-furan-2-ylprop-2-enoic acidLowFuran ring
(E)-3-(4-nitrophenyl)-2-thiophen-2-ylprop-2-enoic acidHighNitro group

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